![molecular formula C18H17N3O2S B2690926 N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-methylbenzamide CAS No. 864858-26-4](/img/structure/B2690926.png)

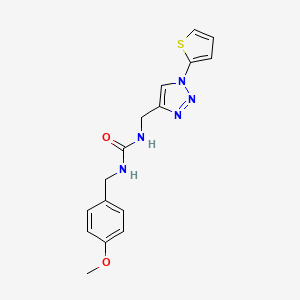

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

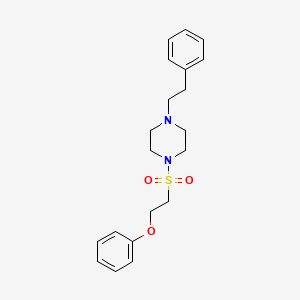

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-methylbenzamide is a chemical compound of significant interest in scientific research. It is a thienopyridine , a class of compounds containing a thiophene ring fused to a pyridine ring. The molecular formula is C20H21N3O5S, with an average mass of 415.465 and a mono-isotopic mass of 415.12019 .

Molecular Structure Analysis

The InChI string of the molecule isInChI=1S/C20H21N3O5S/c1-11(24)23-6-5-13-14(9-21)20(29-17(13)10-23)22-19(25)12-7-15(26-2)18(28-4)16(8-12)27-3/h7-8H,5-6,10H2,1-4H3,(H,22,25) . This string represents the structure of the molecule in terms of the sequence of atoms and the bonds between them. The SMILES string of the molecule is CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC , which is another way to represent the structure of the molecule.

Scientific Research Applications

- N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide has been investigated as an antitubulin agent. It inhibits cancer cell growth with impressive potency, with IC50 values ranging from 25 to 440 nM against several cancer cell lines. Its mechanism involves binding to the colchicine site of tubulin, disrupting microtubule polymerization .

- Cyanoacetamide derivatives, including this compound, serve as privileged structures for heterocyclic synthesis. The carbonyl and cyano groups are strategically positioned for reactions with common bidentate reagents, leading to diverse heterocyclic compounds. The active hydrogen on C-2 enables participation in condensation and substitution reactions, making it valuable for building organic heterocycles .

- The microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support, along with morpholine as a basic catalyst, yields thiophene derivatives. This method provides a rapid and efficient route to functionalized thiophenes .

- Treating N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide with active methylene reagents results in the formation of 2-oxopyridine derivatives. The reaction proceeds via 1,3-dinucleophilic attack on the acetamido 1,3-bielectrophilic moiety of the starting compound .

- The diverse biological activities reported for cyanoacetamide derivatives have drawn attention from biochemists. Exploring the chemotherapeutic potential of N-aryl and/or heteryl cyanoacetamides is essential. These compounds may evolve into better chemotherapeutic agents .

Antitubulin Agents and Cancer Treatment

Heterocyclic Synthesis Precursor

Thiophene Synthesis

Oxopyridine Formation

Chemotherapeutic Potential

Reference Standard for Testing

properties

IUPAC Name |

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-11-3-5-13(6-4-11)17(23)20-18-15(9-19)14-7-8-21(12(2)22)10-16(14)24-18/h3-6H,7-8,10H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYRZKCYAGODKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2690843.png)

![4-chloro-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2690845.png)

![(S)-1-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol](/img/structure/B2690848.png)

![N-(2,3-dimethylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2690851.png)

![rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/no-structure.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2690858.png)

![tert-Butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2690860.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2690861.png)

![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,5-dimethoxybenzohydrazide](/img/structure/B2690862.png)